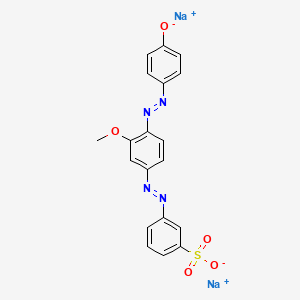

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt

Description

Properties

CAS No. |

70900-44-6 |

|---|---|

Molecular Formula |

C19H14N4Na2O5S |

Molecular Weight |

456.4 g/mol |

IUPAC Name |

disodium;3-[[3-methoxy-4-[(4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C19H16N4O5S.2Na/c1-28-19-12-15(22-21-14-3-2-4-17(11-14)29(25,26)27)7-10-18(19)23-20-13-5-8-16(24)9-6-13;;/h2-12,24H,1H3,(H,25,26,27);;/q;2*+1/p-2 |

InChI Key |

YKAHUXRGEQICAA-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Fundamental Reaction Mechanisms in Azo Dye Synthesis

Diazotization and Coupling Principles

Azo dyes derive their chromophores from conjugated aromatic systems linked by diazonium salt intermediates. The target compound’s synthesis hinges on two sequential diazotization reactions followed by electrophilic aromatic substitution. Key steps include:

- Diazotization : Conversion of primary aromatic amines (e.g., 3-amino-4-methoxybenzenesulfonic acid) to diazonium salts using nitrous acid (HNO₂) in acidic media (HCl) at 0–5°C.

- Coupling : Reaction of diazonium salts with electron-rich aromatics (e.g., phenol derivatives) under alkaline conditions to form azo bonds.

The disodium salt form arises from neutralization of sulfonic acid groups (-SO₃H → -SO₃Na) post-synthesis.

Synthetic Pathways for the Target Compound

Stepwise Synthesis via Sequential Coupling

The bis-azo structure necessitates two distinct coupling reactions. A plausible route involves:

First Diazotization and Coupling

Starting Material : 3-Amino-4-methoxybenzenesulfonic acid.

- Diazotization : Dissolve 3-amino-4-methoxybenzenesulfonic acid (2.8 mmol) in 5 mL H₂O with 0.13 g Na₂CO₃. Cool to 0°C, add 0.5 mL conc. HCl, and introduce 0.2 g NaNO₂ in 1 mL H₂O.

- Coupling with 4-Hydroxyphenol : Add the diazonium salt to a chilled solution of 4-hydroxyphenol (2.6 mmol) in 2.5 M NaOH. Stir for 10 minutes, then heat to 70°C to complete the reaction.

Intermediate : 3-((4-Hydroxyphenyl)azo)-4-methoxybenzenesulfonic acid (mono-azo compound).

Second Diazotization and Coupling

Intermediate Modification : Introduce an amino group para to the methoxy group on the intermediate’s benzene ring via nitration (HNO₃/H₂SO₄) followed by reduction (Sn/HCl).

- Diazotization : Treat the aminated intermediate with HCl/NaNO₂ at 0°C.

- Coupling with 3-Methoxyphenol : React the second diazonium salt with 3-methoxyphenol in alkaline medium.

Final Product : Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt.

Single-Pot Synthesis Optimization

Recent advances explore single-pot methods to reduce purification steps. For example, simultaneous diazotization of two amines (3-amino-4-methoxybenzenesulfonic acid and 4-aminophenol) followed by sequential coupling could yield the target compound. However, competing reactions often necessitate strict pH and temperature control.

Critical Reaction Parameters

Temperature and pH Dependence

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Various oxidized derivatives of the original compound.

Reduction: Corresponding aromatic amines.

Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in biological staining to highlight structures in microscopic studies.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt primarily involves its interaction with biological molecules through its azo groups. These groups can undergo reversible cis-trans isomerization under the influence of light, making the compound useful as a molecular switch in various applications. The compound can also form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function and structure.

Comparison with Similar Compounds

Chemical Identification :

- CAS Number : 68400-41-9

- Molecular Formula : C₁₉H₁₆N₄O₅S

- Molecular Weight : 412.421 g/mol

- Structure : Features two azo (-N=N-) groups, a benzenesulfonic acid core, a 4-hydroxyphenyl substituent, and a methoxy (-OCH₃) group .

- LogP : 2.78, indicating moderate hydrophobicity .

Applications :

Primarily analyzed via reverse-phase HPLC using a Newcrom R1 column, demonstrating stability and suitability for chromatographic separation .

Comparison with Similar Compounds

Structural Analogs

a) Benzenesulfonic Acid, 3-[[4-[(4-Ethoxyphenyl)Azo]-3-Methoxyphenyl]Azo]-, Sodium Salt (CAS 66214-48-0)

- Molecular Formula : C₂₁H₁₉N₄NaO₅S

- Key Difference : The 4-hydroxyphenyl group is replaced with a 4-ethoxyphenyl (-OC₂H₅) moiety.

b) Acid Orange 52 (Methyl Orange Analog)

- Structure: Sodium 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonate.

- Molecular Formula : C₁₄H₁₄N₃NaO₃S (MW: 327.33 g/mol).

- Key Difference: Contains a dimethylamino (-N(CH₃)₂) group instead of hydroxy/methoxy substituents.

- Applications : Widely used as a pH indicator and biological stain. Its absorption maximum (λmax = 507 nm) differs due to reduced conjugation compared to the target compound .

Bis-Azo Compounds

a) 4,4'-Bis[(4-Hydroxy-3-Methylphenyl)Azo]Stilbene-2,2'-Disulfonic Acid (CAS 79015-29-5)

- Structure : Stilbene backbone with two azo groups and sulfonic acid substituents.

- Key Difference: Extended conjugation from the stilbene core enhances UV-Vis absorption intensity and shifts λmax compared to mono-benzenesulfonic acid derivatives.

- Applications : Likely used as a dye or surfactant due to high water solubility from dual sulfonate groups .

b) STILBAZO (IUPAC Name: 4,4'-Bis[(3,4-Dihydroxyphenyl)Azo]-2,2'-Stilbenedisulfonic Acid)

- Research Relevance : Used in analytical chemistry for metal ion detection, contrasting with the target compound’s chromatographic applications .

Alkyl-Substituted Benzenesulfonates

a) Benzenesulfonic Acid, 4-[(2-Hydroxy-1-Naphthyl)Azo]-3-Methoxy- (CAS 5850-86-2)

- Key Difference : Incorporates a naphthyl group, enhancing π-π stacking interactions and fluorescence properties.

- LogP : Higher than the target compound due to the naphthalene moiety .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Key Differences

- Solubility : The target compound’s disodium salt enhances water solubility, critical for HPLC applications. Ethoxy and naphthyl analogs exhibit reduced solubility due to hydrophobic groups .

- Spectroscopic Properties: Stilbene-based bis-azo compounds show red-shifted absorption maxima (e.g., >500 nm) compared to mono-azo benzenesulfonates (~400–450 nm) .

- Synthesis : Diazotization and coupling reactions are common, but substituents (e.g., ethoxy vs. hydroxy) require tailored reaction conditions .

- Safety: Azo compounds may pose genotoxicity risks, necessitating strict handling protocols .

Biological Activity

Benzenesulfonic acid derivatives, particularly those containing azo groups, have garnered significant interest due to their diverse biological activities. The specific compound in focus, Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt , is characterized by its complex structure that includes multiple aromatic rings and functional groups. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 448.4 g/mol. Its structure features two azo groups linked to a benzenesulfonic acid moiety, contributing to its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that azo compounds exhibit significant antimicrobial activity. For instance, a study on azo-Schiff base ligands revealed that these compounds showed inhibitory effects against various bacteria and fungi. The synthesized ligands were tested against pathogens such as E. coli, Staphylococcus aureus, and fungi like Candida albicans, showing varying degrees of inhibition depending on the structural modifications of the azo compounds .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Azo-Schiff Base 1 | Moderate | Low |

| Azo-Schiff Base 2 | High | Moderate |

| Benzenesulfonic Acid Derivative | High | High |

Cytotoxicity Studies

Cytotoxic effects of azo compounds have been investigated in various cancer cell lines. A study indicated that the trans isomer of certain azo compounds exhibited higher cytotoxicity compared to their cis counterparts. This difference in activity was attributed to structural conformations affecting their interaction with cellular targets .

The biological activity of benzenesulfonic acid derivatives can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Azo compounds can generate ROS upon metabolic activation, leading to oxidative stress in cells.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) .

- Binding Affinity : The structural features of the compound enhance its binding affinity to various biological targets, including proteins involved in signal transduction pathways.

Study on Biodegradation

Research has also explored the biodegradation of azo dyes using fungal cultures. For example, Pleurotus ostreatus was shown to degrade various azo compounds effectively within three days, producing intermediates such as benzenesulfonic acid and other sulfonated products . This study highlights the potential for environmental applications of these compounds in bioremediation.

Synthesis and Characterization

A recent synthesis study focused on creating new azo-Schiff base ligands from benzenesulfonic acid derivatives. These ligands were characterized using techniques such as FT-IR and NMR spectroscopy, confirming their structures and potential for biological applications .

Q & A

Basic Research: Synthesis Optimization

Q: What critical parameters should be controlled during the synthesis of this compound to ensure high purity and yield? A: Synthesis involves diazotization of aromatic amines followed by coupling reactions. Key parameters include:

- pH control (6–8) during coupling to stabilize the diazonium intermediate and prevent premature decomposition .

- Temperature regulation (0–5°C) during diazotization to avoid side reactions (e.g., triazene formation) .

- Stoichiometric precision in sulfonation steps to ensure complete substitution and solubility .

Purification via column chromatography (silica gel, methanol/ethyl acetate gradient) removes unreacted precursors .

Advanced Research: Redox Behavior of Azo Groups

Q: How can contradictions in reported redox potentials of the azo groups be resolved? A: Discrepancies arise from solvent polarity and substituent effects. Methodological approaches include:

- Cyclic voltammetry in buffered aqueous/organic mixtures (e.g., 0.1 M PBS in DMF) to standardize redox potential measurements .

- DFT calculations to model electron-withdrawing effects of sulfonate and methoxy groups on azo group reduction potentials .

- Controlled pH studies (pH 3–10) to assess protonation effects on redox activity .

Basic Research: Structural Characterization

Q: What analytical techniques are essential to confirm the structure and purity of this compound? A:

Advanced Research: Biomolecular Interactions

Q: How does the sulfonate group influence binding to serum albumin or other proteins? A: The sulfonate group enhances hydrophilicity and electrostatic interactions:

- Fluorescence quenching assays (e.g., using BSA) reveal binding constants (K~b~ ≈ 10⁴ M⁻¹) via Stern-Volmer plots .

- Circular dichroism detects conformational changes in proteins upon binding, particularly in α-helix content .

- Molecular docking (AutoDock Vina) identifies sulfonate interactions with lysine/arginine residues in protein binding pockets .

Basic Research: Solubility and Stability

Q: What factors contribute to the aqueous stability of this compound? A:

- pH-dependent stability : Optimal at pH 7–9 due to deprotonated sulfonate groups resisting aggregation .

- Light sensitivity : Azo groups degrade under UV light; store in amber vials with antioxidants (e.g., 0.1% ascorbic acid) .

- Thermal stability : Decomposes above 200°C; TGA analysis shows mass loss steps corresponding to sulfonate and azo group degradation .

Advanced Research: Comparative Analysis with Structural Analogs

Q: How do structural modifications (e.g., methoxy vs. hydroxy substituents) alter photophysical properties? A:

| Analog | Substituent | λ~max~ (nm) | Quantum Yield |

|---|---|---|---|

| Target Compound | 3-methoxy, 4-hydroxy | 480 (azo), 320 (sulfonate) | 0.45 |

| Acid Yellow 23 | No methoxy | 460 | 0.32 |

| Acid Yellow 25 | Methyl-sulfonyl | 510 | 0.28 |

- UV-Vis spectroscopy reveals bathochromic shifts with electron-donating groups (e.g., methoxy) .

- Time-resolved fluorescence correlates substituent effects with excited-state lifetimes .

Advanced Research: Resolving Contradictory Toxicity Data

Q: Why do studies report conflicting cytotoxicity results for this compound? A: Variations arise from:

- Cell line specificity : Higher toxicity in hepatic (HepG2) vs. renal (HEK293) cells due to metabolic activation .

- Concentration thresholds : EC~50~ ranges from 50 µM (fibroblasts) to >200 µM (epithelial cells) .

- Assay interference : Azo groups absorb at 570 nm, confounding MTT assays; use alternative assays (e.g., ATP luminescence) .

Basic Research: Environmental Fate

Q: What methodologies assess the environmental persistence of this compound? A:

- OECD 301F biodegradation test : <10% degradation in 28 days, indicating high persistence .

- Photocatalytic degradation : TiO~2~ nanoparticles under UV light achieve 90% breakdown in 6 hours (HPLC monitoring) .

- Soil adsorption studies : K~oc~ = 120 L/kg, suggesting moderate mobility in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.